2-Hydrazino-6-chloro-3,8-dimethylquinoline hydrochloride

Description

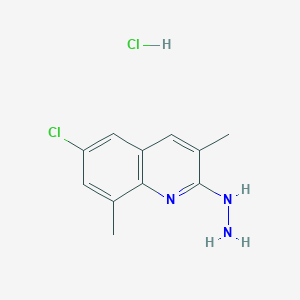

2-Hydrazino-6-chloro-3,8-dimethylquinoline hydrochloride (CAS 1172396-62-1) is a substituted quinoline derivative characterized by a hydrazino group at position 2, a chlorine atom at position 6, and methyl groups at positions 3 and 6. Its molecular structure enables diverse reactivity, particularly in pharmaceutical and agrochemical synthesis, where the hydrazino moiety may serve as a nucleophile or chelating agent. Structural databases and chemical suppliers classify it under quinoline derivatives, with applications in medicinal chemistry and material science .

Notably, a closely related compound, 2-Hydrazino-7-chloro-3,8-dimethylquinoline hydrochloride (CAS 1171443-32-5), differs only in the position of the chlorine substituent (position 7 instead of 6), which may alter electronic properties and steric interactions . However, this article focuses exclusively on the 6-chloro variant.

Properties

Molecular Formula |

C11H13Cl2N3 |

|---|---|

Molecular Weight |

258.14 g/mol |

IUPAC Name |

(6-chloro-3,8-dimethylquinolin-2-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C11H12ClN3.ClH/c1-6-4-9(12)5-8-3-7(2)11(15-13)14-10(6)8;/h3-5H,13H2,1-2H3,(H,14,15);1H |

InChI Key |

QYTHWOMRDLFGOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(C(=C2)C)NN)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The typical synthetic route involves:

- Starting from a chloro-substituted methylquinoline precursor.

- Reaction with hydrazine dihydrochloride in an alcoholic solvent under reflux conditions.

- Isolation and purification of the hydrazino quinoline derivative.

- Conversion to the hydrochloride salt if required.

This method is a nucleophilic substitution where the chlorine atom on the quinoline ring is replaced by a hydrazino group (-NH-NH2).

Specific Preparation Procedure

A representative preparation reported involves refluxing 2-chloro-4,6-dimethylquinoline with hydrazine dihydrochloride in ethanol:

| Parameter | Details |

|---|---|

| Starting material | 2-chloro-4,6-dimethylquinoline |

| Hydrazine source | Hydrazine dihydrochloride |

| Solvent | Ethanol |

| Molar ratio | 1:1 (quinoline:hydrazine salt) |

| Reflux time | 12–20 hours (typical ~17.5 hours) |

| Yield | ~62–86% depending on substrate |

| Product isolation | Evaporation of solvent, washing with petroleum ether, recrystallization from acetone or ethanol |

| Characterization | Melting point, elemental analysis, IR, 1H NMR spectroscopy |

This method was applied successfully to prepare 2-hydrazino-4,6-dimethylquinoline and related compounds such as 2-hydrazino-8-chloro-4-methylquinoline, which are structurally close analogs to 2-hydrazino-6-chloro-3,8-dimethylquinoline.

Reaction Scheme Overview

Preparation of chloroquinoline precursor:

- 2-Hydroxy-4,6-dimethylquinoline is converted to 2-chloro-4,6-dimethylquinoline by refluxing with phosphorus oxychloride (POCl3) for about 19.5 hours.

-

- 2-chloro-4,6-dimethylquinoline is refluxed with hydrazine dihydrochloride in ethanol for 12–20 hours.

- Reaction progress monitored by thin-layer chromatography (TLC).

- After completion, solvent is evaporated, and the product is purified by washing and recrystallization.

Formation of hydrochloride salt (if desired):

- The free base hydrazinoquinoline can be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Example Data Table for Preparation of Hydrazinoquinoline Derivatives

| Compound | Starting Material (g) | Hydrazine Dihydrochloride (g) | Solvent (mL) | Reflux Time (hrs) | Yield (%) | Melting Point (°C) | Elemental Analysis (C, H, N %) Found vs. Calculated |

|---|---|---|---|---|---|---|---|

| 2-Hydrazino-4-methylquinoline | 0.8000 | 0.4744 | 20 | 17.5 | 86 | 120 | C: 69.34 vs 69.33; H: 6.41 vs 6.40; N: |

Chemical Reactions Analysis

Condensation with Carbonyl Compounds

The hydrazino group readily reacts with aldehydes and ketones to form hydrazones, a reaction critical for synthesizing Schiff base derivatives.

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetone | Ethanol, reflux (6–8 hrs) | Hydrazone derivative | 72% | |

| Benzaldehyde | Methanol, RT (12 hrs) | Aryl-substituted hydrazone | 85% |

This reaction is pH-sensitive, with optimal results achieved in mildly acidic conditions (pH 4–6).

Alkylation Reactions

The hydrazino group undergoes alkylation with alkyl halides or epoxides, forming N-alkylated derivatives.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 60°C (4 hrs) | N-Methyl derivative | Selective alkylation at hydrazino nitrogen |

| Ethyl bromide | Ethanol, reflux (10 hrs) | N-Ethyl derivative | Requires excess alkyl halide |

Alkylation typically proceeds via an SN2 mechanism, with steric hindrance from the quinoline ring influencing reaction rates.

Nucleophilic Substitution at Chloro Position

The chloro substituent at position 6 participates in nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Sodium methoxide | DMSO, 80°C (5 hrs) | 6-Methoxy derivative | 68% |

| Piperidine | Ethanol, reflux (12 hrs) | 6-Piperidinyl derivative | 74% |

Reactivity is enhanced by electron-withdrawing groups (e.g., methyl at positions 3 and 8), which activate the chloro site for NAS.

Oxidation Reactions

The hydrazino group oxidizes to form diazenes or azo compounds under controlled conditions.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (aq) | Acidic, 0°C | Azoquinoline derivative |

| H₂O₂ | Ethanol, RT (2 hrs) | Diazene intermediate |

Oxidation pathways are highly solvent-dependent, with aqueous systems favoring azo products and alcoholic systems stabilizing diazenes.

Reduction Reactions

Selective reduction of the hydrazino group yields amine intermediates.

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄ | Methanol, 0°C | Primary amine derivative |

| LiAlH₄ | THF, reflux (3 hrs) | Secondary amine |

Reduction with NaBH₄ preserves the quinoline ring, while LiAlH₄ may reduce aromatic systems under harsh conditions.

Cyclization Reactions

The hydrazino group facilitates heterocycle formation, such as pyridazinoquinolines.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Chloroacetyl chloride | Benzene, reflux (9–17 hrs) | Pyridazino[3,4-b]quinolin-3-one | 64% |

Cyclization reactions often require catalytic bases (e.g., N,N-dimethylaniline) to deprotonate intermediates .

Complexation with Metal Ions

The compound acts as a ligand for transition metals, forming coordination complexes.

| Metal Salt | Conditions | Complex | Application |

|---|---|---|---|

| CuCl₂ | Methanol, RT | Cu(II)-hydrazino complex | Catalytic oxidation studies |

| Fe(NO₃)₃ | Aqueous, pH 7 | Fe(III) complex | Magnetic resonance imaging (MRI) contrast agents |

Stoichiometry typically follows a 1:2 (metal:ligand) ratio, confirmed by UV-Vis and ESR spectroscopy.

Key Reactivity Trends

-

Steric Effects : Methyl groups at positions 3 and 8 hinder reactions at adjacent sites.

-

Electronic Effects : The chloro group directs electrophilic substitution to position 5 of the quinoline ring.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance NAS rates compared to protic solvents.

This compound’s versatility in forming derivatives makes it valuable for synthesizing pharmacologically active molecules, particularly antitumor and antimicrobial agents.

Scientific Research Applications

2-Hydrazino-6-chloro-3,8-dimethylquinoline hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its biological activity.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Hydrazino-6-chloro-3,8-dimethylquinoline hydrochloride involves its interaction with biological molecules. The hydrazino group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to the inhibition of biological processes. This compound may also interfere with cellular signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Research Implications

The hydrazino group’s unique reactivity positions 2-Hydrazino-6-chloro-3,8-dimethylquinoline HCl as a specialized intermediate for targeted drug design. In contrast, amino analogs dominate large-scale industrial applications due to their stability and cost-effectiveness. Further studies comparing their pharmacokinetic profiles and synthetic yields are warranted.

Biological Activity

2-Hydrazino-6-chloro-3,8-dimethylquinoline hydrochloride is a compound of significant interest due to its unique structural properties and potential biological activities. This compound features a hydrazine functional group attached to a quinoline structure, which is known for its diverse pharmacological effects. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 258.15 g/mol. The presence of both the hydrazine group and the chloro substituent contributes to its chemical reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several notable biological activities, primarily attributed to its ability to interact with various biological macromolecules:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The hydrazine moiety is particularly noted for its role in enhancing anticancer activity .

- Enzyme Inhibition : It has been evaluated for its inhibitory effects on key enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE), which are relevant in inflammation and neurodegenerative diseases, respectively .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. For example, it exhibited significant cytotoxicity against breast cancer (MDA-MB-468) and renal cancer (A498) cell lines. The mechanism appears to involve the induction of oxidative stress and subsequent apoptosis in these cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) suggesting effective bactericidal properties.

- Cancer Cell Line Study : In a comparative study with other quinoline derivatives, this compound demonstrated superior efficacy in inhibiting cell growth in vitro, with IC50 values lower than those observed for similar compounds .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and key features of compounds related to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | Anticancer and antimicrobial properties | |

| 2-Hydrazino-7-chloro-3,8-dimethylquinoline hydrochloride | Variation at position 7; potential different biological activities | |

| 6-Chloro-2-hydrazinyl-3,8-dimethylquinoline hydrochloride | Structural isomer; differing reactivity patterns |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Hydrazino-6-chloro-3,8-dimethylquinoline hydrochloride to improve yield and purity?

- Methodological Answer : Focus on stepwise modifications, such as adjusting reaction temperatures during hydrazine substitution or optimizing stoichiometric ratios of precursors (e.g., chlorinated quinoline intermediates). Purification via recrystallization in ethanol or methanol can enhance purity, with yields typically ranging from 35% to 85% depending on reaction conditions . Monitor intermediates using thin-layer chromatography (TLC) to identify byproducts early .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of 1H-NMR and 13C-NMR to confirm the hydrazino group and methyl substituents. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks). For purity assessment, employ HPLC with a C18 column and UV detection at 254 nm. Melting point analysis (e.g., 183–187°C for related chlorinated quinolines) can indicate consistency .

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity. Stability studies under varying pH (4–9) and temperatures (−20°C to 25°C) are recommended to determine storage conditions .

Q. What in vitro biological activity assays are suitable for studying this compound?

- Methodological Answer : Screen for apoptosis induction using Annexin V/PI staining in cancer cell lines (e.g., HeLa or MCF-7). Combine with Western blotting to detect caspase-3 activation or Bcl-2 suppression. Dose-response curves (0.1–100 µM) and IC50 calculations are critical for potency assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from differences in cell line models or assay conditions. Standardize protocols using CLSI guidelines , include positive controls (e.g., doxorubicin), and validate results across ≥3 independent replicates. Cross-reference with structural analogs (e.g., 2-chloro-6-methoxyquinoline derivatives) to isolate substituent-specific effects .

Q. What strategies address analytical challenges in quantifying hydrazine group stability during long-term studies?

- Methodological Answer : Hydrazine groups are prone to oxidation. Use HPLC-MS/MS to monitor degradation products (e.g., quinoline oxides). Incorporate antioxidants (e.g., ascorbic acid) in buffers and store samples under inert gas (N2/Ar). Accelerated stability studies (40°C/75% RH) predict shelf-life .

Q. How can in vivo models be designed to evaluate the pharmacokinetics of this compound?

- Methodological Answer : Administer via intravenous (IV) or oral gavage in rodent models. Collect plasma samples at timed intervals (0–24 hr) and analyze using LC-MS/MS. Calculate parameters like Cmax , t1/2 , and bioavailability. Tissue distribution studies (liver, kidneys) assess off-target accumulation .

Q. What computational approaches elucidate structure-activity relationships (SAR) for quinoline derivatives?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like topoisomerase II or EGFR. Use QSAR models to correlate substituent electronic properties (e.g., Hammett constants) with biological activity. Validate predictions with synthetic analogs (e.g., 3,8-dimethyl vs. 3-ethyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.